N'-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-cyclopropylquinoline-4-carbohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Potential use in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The hydrazone moiety can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinoline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar Schiff base hydrazones.
Properties
Molecular Formula |
C20H16ClN3O |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O/c21-17-7-3-1-5-14(17)12-22-24-20(25)16-11-19(13-9-10-13)23-18-8-4-2-6-15(16)18/h1-8,11-13H,9-10H2,(H,24,25)/b22-12+ |
InChI Key |
UUADKYKKRKEVFB-WSDLNYQXSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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